[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(2-methylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its bicyclic structure and the presence of an azabicyclo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azabicyclo[3.1.1]heptane core, followed by functionalization to introduce the 2-methylphenyl group and the methanol moiety.
Cyclization: The initial step often involves the cyclization of a linear precursor using a Lewis acid catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or amines, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of polymers and other materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which [5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects depends on its interaction with molecular targets. The azabicyclo structure allows for specific binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The presence of the 2-methylphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[5-(2-methylphenyl)-3-azabicyclo[2.2.1]heptan-1-yl]methanol: Similar bicyclic structure but with different ring sizes.
[5-(2-methylphenyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol: Another bicyclic compound with a different ring configuration.
Uniqueness
[5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is unique due to its specific ring structure and the presence of the azabicyclo group, which imparts distinct chemical and biological properties. Its rigidity and functional groups make it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of [5-(2-methylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2742653-62-7 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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